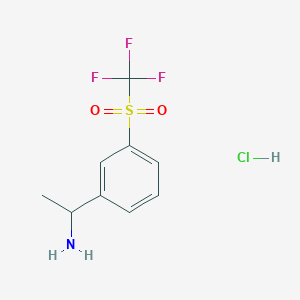

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFPAA HCl and is a white crystalline powder that is soluble in water.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

One significant application lies in the synthesis and reactions of trifluoromethyl-containing compounds. For example, trifluoromethanesulfonyl derivatives are utilized in Wittig olefination reactions, yielding 3,3,3-trifluoropropenylidene compounds with high efficiency. These reactions underscore the utility of trifluoromethanesulfonyl derivatives in synthesizing fluorinated olefins, which are valuable in various chemical manufacturing processes (Hanamoto, Morita, & Shindo, 2003).

Catalysis

Trifluoromethanesulfonyl derivatives serve as potent catalysts in organic synthesis. Scandium trifluoromethanesulfonate, for example, is highlighted for its high catalytic activity in acylation reactions, aiding in the selective macrolactonization of omega-hydroxy carboxylic acids. This showcases the role of trifluoromethanesulfonyl compounds in enhancing reaction efficiencies for complex organic syntheses (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Polymer Research

In polymer science, trifluoromethanesulfonyl groups contribute to the development of novel materials. For instance, hyperbranched polyimides incorporating trifluoromethanesulfonyl moieties exhibit promising properties for gas separation applications, demonstrating the impact of these functional groups on enhancing the physical properties of polymers (Fang, Kita, & Okamoto, 2000).

Novel Material Synthesis

The synthesis and characterization of new polyimides derived from trifluoromethylated diamines illustrate another crucial application. These materials, possessing exceptional solubility and thermal stability, are pivotal in advancing technologies requiring high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Analytical Chemistry

Trifluoromethanesulfonyl chloride is also applied in analytical chemistry for the identification of functional groups via fluorine-19 nuclear magnetic resonance spectrometry. This application underscores the versatility of trifluoromethanesulfonyl derivatives in facilitating the structural elucidation of organic compounds (Shue & Yen, 1982).

Propriétés

IUPAC Name |

1-[3-(trifluoromethylsulfonyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S.ClH/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12;/h2-6H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFZNPXXZFSJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

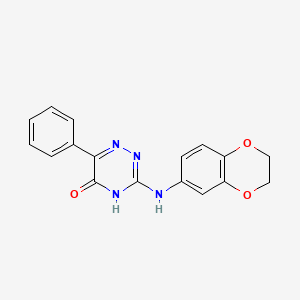

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

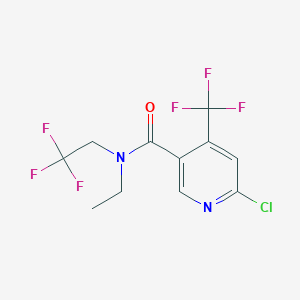

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)

![(4Z)-4-[(4-chlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2729726.png)

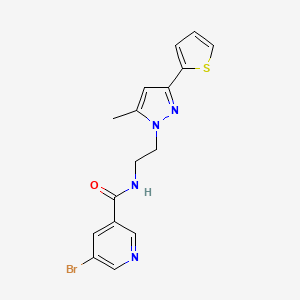

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)